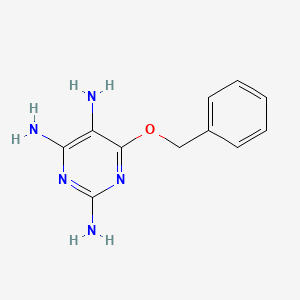

2,5,6-Triamino-4-Benzyloxypyrimidine

Número de catálogo B8722929

Peso molecular: 231.25 g/mol

Clave InChI: QGOLEGLENLEGAL-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US05525606

Procedure details

2,4,5-Triamino-6-benzyloxypyrimidine (Pfleiderer et al., Chem. Ber., 94, 12-18 (1961)) (1.85 g, 8 mmol) and 1,1'-carbonyldiimidazole (1.30 g, 8 mmol) were dissolved in anhydrous N,N-dimethylformamide (5 mL) under argon. The solution was stirred at room temperature overnight and was mixed with water (200 mL) to precipitate a white solid. The solid was collected by filtration, and dissolved in 250 mL of aqueous 2N NaOH solution. Undissolved material was removed by filtration, and the filtrate was neutralized with glacial acetic acid to precipitate a white solid. The solid was collected by filtration, was washed with water, and was recrystallized from 50% aqueous ethanol to afford analytically pure 1c: yield, 1.63 g (79%); mp 256°-257° C. dec.; UV (pH 1) λmax 243 nm (ε=0.717×104), 306 (1.499×104); (pH 6.9) 243 (0.915×104), 290 (1.108×104); (pH 13) 249 (sh) (0.443×104), 293 (1.368×104); 1H NMR δ5.41 (s, 2H, ArCH2), 6.13 (s, 2H, NH2 , exchange with D2O), 7.33-7.51 (m, 5H, ArH), 10.46 (s, 1H, exchanges with D2O), 11.04 (s, 1H, exchanges with D2O); MS (EI) Calcd. m/z for C12H11N5O2 : 257.0912. Found: 257.0914. Anal. (C12H11N5O2. 1/2H2O) C, N, H.

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][C:2]1[N:7]=[C:6]([NH2:8])[C:5]([NH2:9])=[C:4]([O:10][CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[N:3]=1.[C:18](N1C=CN=C1)(N1C=CN=C1)=[O:19].O>CN(C)C=O>[CH:15]1[CH:14]=[CH:13][C:12]([CH2:11][O:10][C:4]2[C:5]3[NH:9][C:18]([NH:8][C:6]=3[N:7]=[C:2]([NH2:1])[N:3]=2)=[O:19])=[CH:17][CH:16]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1.85 g

|

|

Type

|

reactant

|

|

Smiles

|

NC1=NC(=C(C(=N1)N)N)OCC1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

1.3 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(N1C=NC=C1)N1C=NC=C1

|

|

Name

|

|

|

Quantity

|

5 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C=O)C

|

Step Two

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The solution was stirred at room temperature overnight

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to precipitate a white solid

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solid was collected by filtration

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolved in 250 mL of aqueous 2N NaOH solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was removed by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to precipitate a white solid

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solid was collected by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

was washed with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was recrystallized from 50% aqueous ethanol

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |